![molecular formula C₁₀H₁₁NO₃ B1140704 Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide CAS No. 259729-55-0](/img/structure/B1140704.png)
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
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Overview
Description
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a light yellow solid that is soluble in acetone, dichloromethane, and methanol . This compound is used primarily in research settings and has various applications in organic synthesis and proteomics research .
Preparation Methods
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide typically involves the reaction of ethyl acrylate with 2-pyridinecarboxaldehyde N-oxide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide belongs to a class of heterocyclic N-oxides, which have shown promising therapeutic potential. These compounds are being investigated for their anticancer , antibacterial , and anti-inflammatory properties.
Anticancer Properties
Recent studies have indicated that heterocyclic N-oxides can act as effective anticancer agents. For instance, they may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .
Antibacterial Activity
The antibacterial effects of N-oxides have been documented, with compounds demonstrating activity against a range of pathogens. This compound has potential as a lead compound in the development of new antibiotics .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory capabilities of N-oxides, suggesting their utility in treating inflammatory diseases. The modulation of nitric oxide pathways is particularly relevant, as these compounds can act as nitric oxide donors .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules.
Synthesis of Other Compounds
The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activities. For example, it can be involved in cycloaddition reactions and other transformations that yield valuable intermediates for pharmaceuticals .
Polymerization Studies
The compound has been studied for its potential in radical polymerization processes. Its unique structure allows for the exploration of new polymeric materials with tailored properties .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines through ROS generation. |
Study B | Antibacterial Properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than existing antibiotics. |
Study C | Anti-inflammatory Effects | Reduced inflammation markers in animal models of arthritis by modulating nitric oxide levels. |
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can be compared with similar compounds such as:
Ethyl 3-(2-Pyridinyl)acrylate: Lacks the N-oxide group, which affects its reactivity and interaction with molecular targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
3-(2-Pyridinyl)acrylic acid, N-Oxide: Contains a carboxylic acid group instead of an ester, affecting its acidity and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0) is an organic compound characterized by its ethyl ester group and pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula: C10H11NO3
- Molecular Weight: 193.20 g/mol
- Structure Features: The compound features a pyridine ring which is known for its diverse biological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Compounds containing pyridine rings often show significant pharmacological effects due to their ability to interact with biological targets.
Potential Pharmacological Applications
- Anticancer Activity: Heterocyclic N-oxides, including Ethyl 3-(2-Pyridinyl)acrylate, have been identified as promising candidates in cancer treatment. They may act through several mechanisms, such as inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways .
- Antibacterial Properties: The compound may exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
- Anti-inflammatory Effects: this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with various biological targets:
- Hydrogen Bonding: The presence of the N-oxide group enhances hydrogen bonding capabilities, allowing the compound to interact effectively with proteins and enzymes .
- Bioisosterism: The N-oxide moiety can serve as a bioisosteric replacement for carbonyl groups in drugs, potentially improving their pharmacological profiles .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 3-(2-Pyridinyl)acrylate | Methyl group instead of ethyl | May exhibit different solubility and reactivity |
Ethyl 4-(2-Pyridinyl)acrylate | Different position on pyridine ring | Potentially different biological activities |
Ethyl 3-(Pyrimidin-2-yl)acrylate | Pyrimidine instead of pyridine | Different spectrum of biological activities |
This table illustrates how structural variations influence the biological activities of related compounds.
Case Studies and Research Findings
- Study on Anticancer Properties: A recent study highlighted the anticancer effects of heterocyclic N-oxides, demonstrating that compounds like Ethyl 3-(2-Pyridinyl)acrylate can induce apoptosis in various cancer cell lines. The study emphasized the importance of the N-oxide functionality in enhancing therapeutic efficacy .
- Antibacterial Activity Assessment: Another investigation assessed the antibacterial properties of several pyridine-based compounds, including Ethyl 3-(2-Pyridinyl)acrylate, revealing significant inhibition against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .
Properties
IUPAC Name |
ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGPZXTXRKHKH-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=[N+]1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.